Epoxiconazole

概要

説明

Epoxiconazole is a fungicide active ingredient from the class of azoles developed to protect crops . It inhibits the metabolism of fungi cells infesting useful plants, thereby preventing the growth of the mycelia (fungal cells) . It also limits the production of conidia (mitospores) .

Synthesis Analysis

Epoxiconazole is synthesized through a series of reactions including addition, epoxidation, reduction, and nucleophilic substitution . The raw materials used in the synthesis include fluorophenylethanal and o-chlorobenzaldehyde . The reaction mechanism and process safety for epoxidation were investigated in a study .Molecular Structure Analysis

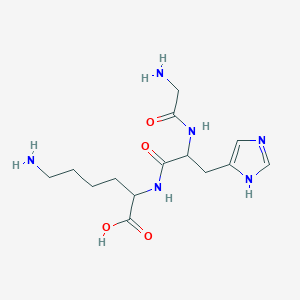

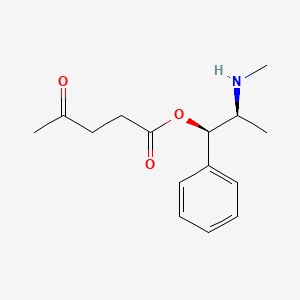

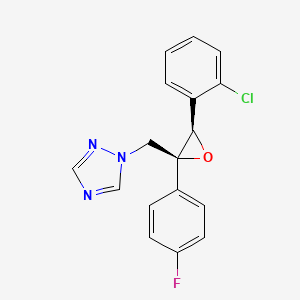

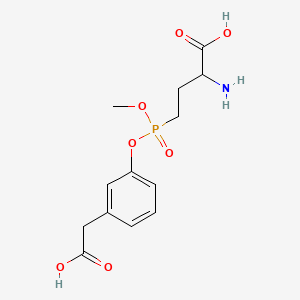

The molecular formula of Epoxiconazole is C17H13ClFN3O . The IUPAC name is (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole .Chemical Reactions Analysis

The thermal decomposition kinetics of Epoxiconazole have been studied . The decomposition reaction of Epoxiconazole is a complex two-step parallel reaction and possesses an autocatalytic effect .Physical And Chemical Properties Analysis

Epoxiconazole has a density of 1.374 g/cm^3 and a melting point of 134 °C . Its water solubility is 8.42 ppm at 20°C .科学的研究の応用

1. Agriculture: Fungicide for Cereals and Sugar Beets Epoxiconazole is widely used as a fungicide in agriculture, particularly for cereals and sugar beets . It helps to control various fungal diseases, thereby improving the health and yield of the crops.

Domestic Use Household Fungicide

Apart from agricultural use, Epoxiconazole is also used domestically around the world as a fungicide . This helps in controlling the growth of fungi in homes, gardens, and other domestic environments.

3. Control of Fusarium Head Blight (FHB) Epoxiconazole has been found effective in controlling Fusarium Head Blight (FHB), a destructive wheat disease caused by Fusarium graminearum species complex (FGSC) . It is the main fungicide used for controlling FHB in China .

4. Study of Oxidative Stress and Genotoxicity Research has been conducted to study the oxidative stress, genotoxicity, biochemical and histopathological modifications induced by Epoxiconazole in liver and kidney of Wistar rats . This helps in understanding the potential adverse effects of this compound on non-target organisms, including humans .

Control of Rice Blast

Epoxiconazole has been used to control rice blast, a major disease affecting rice crops . The application of this fungicide at the booting and heading stage of the rice crop has shown to improve the grain yield .

Biochemical Research

Epoxiconazole has been used in biochemical research to study its effects on various biochemical parameters. For instance, it has been found to affect the activities of liver and kidney antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST) .

作用機序

Target of Action

Epoxiconazole primarily targets the cytochrome P450-mediated C14-demethylase (CYP51) enzyme in fungi . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

Epoxiconazole acts by inhibiting the biosynthesis of ergosterol . By blocking the CYP51 enzyme, it prevents the production of new fungal spores and disrupts the function of existing fungal cells . This inhibition leads to an accumulation of methylated sterols in the fungal membrane, impairing its function .

Biochemical Pathways

Epoxiconazole’s action affects the ergosterol biosynthesis pathway in fungi, leading to an accumulation of methylated sterols . This accumulation disrupts the integrity and function of the fungal cell membrane, leading to cell death .

Pharmacokinetics

Epoxiconazole exhibits good oral bioavailability and is envisaged to penetrate the blood-brain barrier . It can interact with P-glycoprotein and hepatic cytochromes . It’s important to note that epoxiconazole and triadimenol are predicted to have the highest potentials of producing numerous harmful effects on humans and their use should be avoided or limited .

Result of Action

The action of Epoxiconazole leads to a variety of molecular and cellular effects. In non-target organisms like rats, exposure to Epoxiconazole has been shown to induce oxidative stress, genotoxicity, and biochemical and histopathological modifications in the liver and kidneys . It enhances hepatic and renal lipid peroxidation, increases the level of protein oxidation, and induces DNA damage . It also disrupts the activities of antioxidant enzymes and leads to a marked deregulation of liver and kidney functions .

Action Environment

Environmental factors can influence the action of Epoxiconazole. For instance, in marine diatoms, the nutrient level, light photoperiod, and cell age can change the sensitivity to Epoxiconazole . Furthermore, Epoxiconazole is very persistent in soil and aquatic sediment, which could lead to its accumulation and potential risk from runoff on coastal ecosystems located close to agricultural areas .

Safety and Hazards

特性

IUPAC Name |

1-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYFCFLJBGAQRS-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040372, DTXSID40891575 | |

| Record name | Epoxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000045 [mmHg] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Epoxiconazole | |

CAS RN |

133855-98-8, 476648-91-6 | |

| Record name | Epoxiconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133855-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxiconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133855988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2RS,3RS)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPOXICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U80T84L776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Epoxiconazole is a demethylation inhibitor (DMI) fungicide. It specifically targets the cytochrome P450 enzyme 14α-demethylase (CYP51) in fungi. [, ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. [] By inhibiting CYP51, Epoxiconazole disrupts ergosterol production, ultimately leading to fungal cell death. [, ]

ANone: Yes, inhibiting CYP51 can trigger various downstream effects in fungi. These include:

- Abnormal fungal growth: Disruption of ergosterol synthesis affects fungal cell membrane integrity and function, resulting in abnormal growth patterns. []

- Reduced sporulation: The production of spores, essential for fungal reproduction and dispersal, can be significantly hindered. [, ]

- Impaired mycelial growth: Epoxiconazole can effectively inhibit the growth of fungal mycelia, the vegetative part of the fungus. [, ]

- Induction of cell death: Ultimately, the disruption of vital cellular processes leads to fungal cell death. []

ANone: While the provided research papers do not delve into detailed spectroscopic data, Epoxiconazole possesses the following structural characteristics:

ANone: Epoxiconazole exhibits varying stability depending on the environmental matrix:

- Water: In aquatic environments, Epoxiconazole degrades relatively slowly. Its photolysis (degradation by light) is influenced by factors like water type (river water vs. seawater) and the presence of nitrates, humic acids, and particulate matter. []

- Soil: Epoxiconazole degradation in soil is also relatively slow, with half-lives ranging from 10 to 30 days. Factors like soil type and microbial activity influence its degradation rate. [, ]

- Plants: On treated plants, Epoxiconazole exhibits a faster degradation rate compared to soil, with half-lives ranging from 3.5 to 8.4 days. []

ANone: The research papers focus on Epoxiconazole's fungicidal properties and its behavior in biological and environmental systems. Information regarding its catalytic properties and applications is not provided.

A: While specific structural modifications are not extensively discussed in the provided papers, it's important to note that Epoxiconazole belongs to the triazole class of fungicides. [] Triazoles, in general, exert their activity through the presence of the triazole ring, which interacts with the iron atom in the heme group of CYP51. [] Modifications to the triazole ring or other parts of the molecule can impact:

- Binding affinity: Alterations can affect how strongly Epoxiconazole binds to its target enzyme, influencing its potency. []

- Spectrum of activity: Changes to the structure may alter the range of fungal species Epoxiconazole can effectively target. []

- Metabolic stability: Modifications can impact the compound's susceptibility to degradation within the target organism or the environment. []

ANone: Epoxiconazole is commercially available in several formulations:

- Suspension concentrate (SC): [, , ]

- Water dispersible granules (WG): []

- Emulsifiable concentrate (EC): []

ANone: MRLs vary by region and crop:

A: Epoxiconazole degrades relatively slowly in the environment, with photolysis being the main degradation pathway in water. [] Its persistence raises concerns about:

- Bioaccumulation: Epoxiconazole can accumulate in organisms like Tubifex (aquatic worms), potentially impacting food webs. [, ]

- Toxicity to non-target organisms: Studies show that Epoxiconazole can have toxic effects on aquatic organisms like algae and fish. [, , ]

ANone: The research focuses on Epoxiconazole's agricultural applications as a fungicide. Pharmacokinetic and pharmacodynamic data in humans or mammals are not discussed in the provided papers.

ANone: Field trials demonstrate that Epoxiconazole effectively controls various fungal diseases:

- Wheat: Provides excellent control of Fusarium head blight, particularly in regions with Carbendazim resistance. []

- Rice: Demonstrates good control of rice sheath blight and sheath blight. []

- Soybean: Effective in controlling Asian soybean rust, especially when combined with mancozeb. []

ANone: Yes, several in vitro studies evaluated Epoxiconazole's efficacy:

- Mycelial growth inhibition: Epoxiconazole effectively inhibits the mycelial growth of various fungal pathogens, including Mycosphaerella graminicola, Rhizoctonia solani, and Magnaporthe oryzae. [, , ]

- Spore germination inhibition: Epoxiconazole inhibits the germination of fungal spores, reducing disease spread. [, ]

ANone: Yes, some studies report emerging resistance to Epoxiconazole:

- Mycosphaerella graminicola: Reduced sensitivity and resistance development have been observed in field populations, particularly in regions with a history of intensive DMI fungicide use. [, ]

- Zymoseptoria tritici: Widespread resistance to azoxystrobin and reduced sensitivity to Epoxiconazole have been reported. []

ANone:

- Cross-resistance within DMIs: Positive correlations between resistance to Epoxiconazole and other DMI fungicides like prochloraz and difenoconazole have been observed. []

- No cross-resistance with other MOA groups: No cross-resistance has been found between Epoxiconazole and fungicides with different modes of action, such as benzimidazoles (e.g., Carbendazim) and quinone outside inhibitors (e.g., pyraclostrobin). []

ANone: While Epoxiconazole is generally considered to have low acute toxicity in mammals, studies in rats have shown:

- Endocrine disruption: Exposure during pregnancy can disrupt hormone levels, affecting fetal development and causing reproductive toxicity. [, , ]

- Placental toxicity: Epoxiconazole can induce placental degeneration in rats, potentially leading to fetal death. []

ANone: The provided research does not discuss drug delivery and targeting strategies for Epoxiconazole as it is primarily used as an agricultural fungicide.

ANone: Several analytical techniques are used:

- Gas Chromatography with Electron Capture Detection (GC-ECD): Widely used for Epoxiconazole residue analysis in various matrices, including soil, wheat grains, and plants. [, , ]

- High-Performance Liquid Chromatography (HPLC): Employed for quantifying Epoxiconazole in formulations and environmental samples, often coupled with UV detection or mass spectrometry. [, , ]

- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Offers high sensitivity and selectivity for quantifying Epoxiconazole residues in complex matrices, such as food crops. [, ]

A: Photolysis (degradation by sunlight) is the primary degradation pathway of Epoxiconazole in water. [] In soil, biodegradation by microorganisms also plays a role. []

ANone: Several strategies can be implemented:

- Optimized application practices: Using the minimum effective dose and adhering to recommended pre-harvest intervals can minimize residues in crops and the environment. [, ]

- Integrated pest management (IPM): Implementing IPM strategies that combine different pest control methods can reduce reliance on chemical fungicides like Epoxiconazole. []

- Development of alternative fungicides: Research and development of new fungicides with lower environmental persistence and toxicity are crucial for sustainable agriculture. []

A: While not extensively covered, one study highlights the importance of formulation in influencing the dissolution and uptake of Epoxiconazole. Formulated Epoxiconazole showed enhanced leaf penetration compared to its pure form. []

ANone: The studies employing analytical methods for Epoxiconazole determination emphasize:

- Recovery: Methods generally achieved satisfactory recovery rates (above 80%) across various matrices. [, , , ]

- Precision: Reported relative standard deviations (RSD) were generally below 10%, indicating acceptable precision. [, , , ]

- Limits of Quantification (LOQ): LOQs varied depending on the matrix and analytical technique used but were generally in the low ppb range, demonstrating good sensitivity. [, , , ]

A: The use of validated analytical methods and adherence to good agricultural practices (GAP) during Epoxiconazole application contribute to ensuring the quality and safety of treated crops. [, ]

ANone: Information regarding Epoxiconazole's immunogenicity and immunological responses is not provided in the research papers.

ANone: Drug-transporter interactions are not discussed as the research primarily focuses on Epoxiconazole's application as a fungicide.

A: While not explicitly studied in the provided research, Epoxiconazole's known mechanism of action involves the inhibition of a specific cytochrome P450 enzyme (CYP51) in fungi. [, ] This suggests a potential for interaction with drug-metabolizing enzymes in other organisms, although further research is needed.

A: Epoxiconazole's biodegradability varies depending on the environmental matrix. It degrades relatively slowly in soil and water, raising concerns about its persistence and potential accumulation in organisms. [, , ]

ANone: Alternative fungicides with different modes of action are important for managing resistance:

- Pyraclostrobin: A quinone outside inhibitor that shows good efficacy against various fungal diseases, often used in combination with Epoxiconazole. [, ]

- Other DMI fungicides: While cross-resistance within the DMI group is a concern, other DMI fungicides with potentially different sensitivity profiles are available. []

- Non-chemical control methods: Integrated Pest Management (IPM) strategies that combine cultural practices, resistant varieties, and biological control agents can reduce reliance on chemical fungicides. []

ANone: The research highlights the importance of:

- Field trials: Essential for evaluating the efficacy and environmental fate of Epoxiconazole under real-world conditions. [, , , , ]

- Laboratory assays: In vitro studies using fungal cultures provide valuable insights into Epoxiconazole's mode of action, efficacy, and resistance development. [, , ]

- Analytical techniques: Advanced analytical methods like GC-ECD, HPLC, and UHPLC-MS/MS are crucial for quantifying Epoxiconazole residues and understanding its behavior in various matrices. [, , , ]

A: Epoxiconazole belongs to the triazole class of fungicides, which have been widely used in agriculture for several decades. The research highlights the ongoing challenge of managing fungicide resistance and the need for sustainable disease control strategies. [, , , ]

ANone: The research on Epoxiconazole exemplifies the need for cross-disciplinary collaboration:

- Plant pathology: Understanding fungal diseases and resistance mechanisms is crucial for developing effective control strategies. [, , ]

- Environmental science: Evaluating the fate and ecological impacts of Epoxiconazole in the environment is essential for risk assessment and mitigation. [, , ]

- Analytical chemistry: Developing and validating sensitive and reliable analytical methods is crucial for monitoring Epoxiconazole residues and ensuring food safety. [, , , ]

- Toxicology: Studying the potential adverse effects of Epoxiconazole on non-target organisms, including mammals, is crucial for human and environmental health protection. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

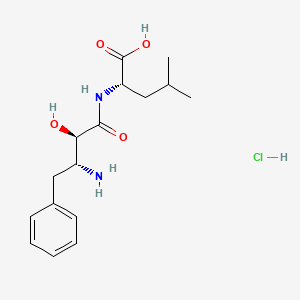

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)